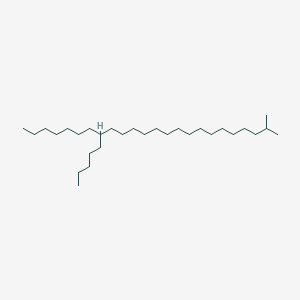
2-Methyl-17-pentyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-17-pentyltetracosane is an organic compound with the molecular formula C30H62. It is a branched alkane, which means it consists of a long carbon chain with a methyl group attached to the second carbon and a pentyl group attached to the seventeenth carbon. This compound is part of a larger family of hydrocarbons that are commonly found in various natural and synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-17-pentyltetracosane can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent such as methylmagnesium bromide can be reacted with a suitable alkyl halide to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors. This process typically uses a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve the desired conversion.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-17-pentyltetracosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes or alkenes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-17-pentyltetracosane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and cell membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.
Mechanism of Action
The mechanism of action of 2-Methyl-17-pentyltetracosane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to interact with lipid bilayers, potentially influencing membrane-associated processes.
Comparison with Similar Compounds
2-Methyl-17-pentyltetracosane can be compared with other similar branched alkanes, such as:
2-Methylpentane: A smaller branched alkane with similar structural features but fewer carbon atoms.
2,2,4-Trimethylpentane: Another branched alkane with a different branching pattern.
3-Methylpentane: A branched alkane with the methyl group attached to the third carbon.
The uniqueness of this compound lies in its specific branching pattern and the presence of both a methyl and a pentyl group, which can influence its physical and chemical properties compared to other branched alkanes.
Properties
CAS No. |
62635-93-2 |
|---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
2-methyl-17-pentyltetracosane |
InChI |
InChI=1S/C30H62/c1-5-7-9-18-23-27-30(26-21-8-6-2)28-24-20-17-15-13-11-10-12-14-16-19-22-25-29(3)4/h29-30H,5-28H2,1-4H3 |
InChI Key |
JNHIAYDNAPGCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCC)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


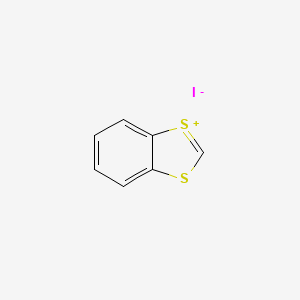
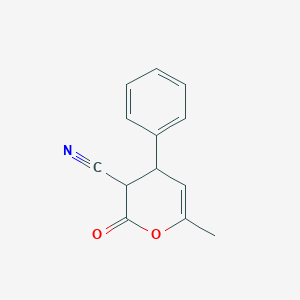
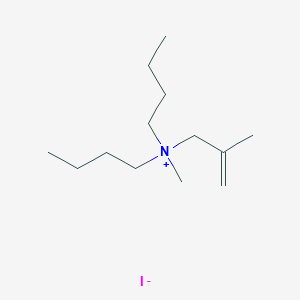
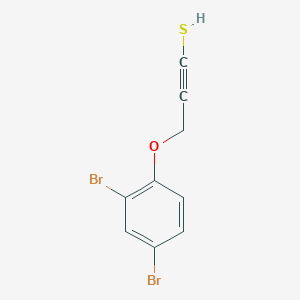
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
![{[(Pyridin-2-yl)methyl]amino}methanol](/img/structure/B14519906.png)
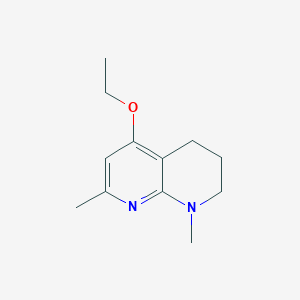
![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)
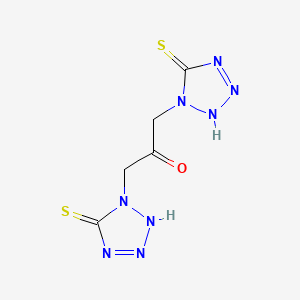
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
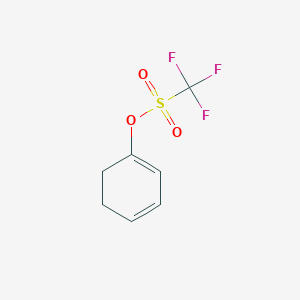
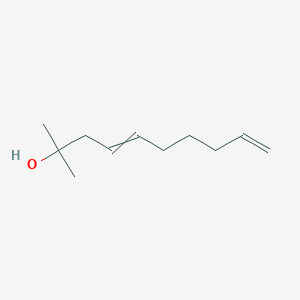
![N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline](/img/structure/B14519944.png)
